molecular formula C8H15NO2S B13554619 Ethyl 2-(thiomorpholin-3-yl)acetate

Ethyl 2-(thiomorpholin-3-yl)acetate

Cat. No.: B13554619
M. Wt: 189.28 g/mol
InChI Key: DHFLUKXWPZKLMD-UHFFFAOYSA-N
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Description

Ethyl 2-(thiomorpholin-3-yl)acetate is an ethyl ester derivative featuring a thiomorpholine ring, a six-membered heterocycle containing one sulfur and one nitrogen atom. Thiomorpholine is a sulfur-containing analog of morpholine, which confers distinct electronic and steric properties due to the larger atomic radius and polarizability of sulfur compared to oxygen.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

ethyl 2-thiomorpholin-3-ylacetate

InChI

InChI=1S/C8H15NO2S/c1-2-11-8(10)5-7-6-12-4-3-9-7/h7,9H,2-6H2,1H3

InChI Key

DHFLUKXWPZKLMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CSCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiomorpholin-3-yl)acetate typically involves the reaction of thiomorpholine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiomorpholin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; reaction conditionsroom temperature to reflux.

    Reduction: LiAlH4; reaction conditionsanhydrous ether, room temperature.

    Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionssolvent (e.g., THF, DMF), base (e.g., NaH, K2CO3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Thiomorpholine derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(thiomorpholin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(thiomorpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active thiomorpholine moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Motifs

Ethyl 2-(Imidazole Derivatives) Acetates

Compounds such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1C) and Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate () share the ethyl ester backbone but replace thiomorpholine with imidazole or imidazopyridine rings. These nitrogen-rich heterocycles enhance hydrogen-bonding capacity and aromatic stacking interactions, which are critical for binding to biological targets like enzymes or receptors. For example, imidazole derivatives are often explored for antimicrobial activity due to their ability to disrupt microbial membranes or enzyme active sites .

Parameter Ethyl 2-(Thiomorpholin-3-yl)acetate Ethyl 2-(Imidazole Derivatives) Acetates
Heterocycle Thiomorpholine (S, N) Imidazole/Imidazopyridine (N only)
Polar Surface Area ~50–60 Ų (estimated) ~70–90 Ų (e.g., )
Hydrogen Bond Acceptors 3–4 (S, N, ester O) 4–6 (imidazole N, ester O)
Lipophilicity (LogP) ~1.5–2.0 (estimated) 1.8–2.5 (e.g., )
Ethyl 2-(Morpholine Sulfonyl) Derivatives

Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate () incorporates a morpholine sulfonyl group, which introduces strong electron-withdrawing effects. This compound has a higher molecular weight (486.6 g/mol) and complexity (Topological Polar Surface Area = 190 Ų) compared to thiomorpholine derivatives, making it more suited for applications requiring steric bulk or specific electronic interactions .

Thiochromen and Thiadiazole Derivatives

Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate () and Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () feature sulfur-containing rings (thiochromen, thietan) fused with aromatic systems. These structures exhibit enhanced π-π stacking and redox activity, which are advantageous in materials science or as kinase inhibitors .

Functional Group Variations

Ethyl α-Phenylacetoacetate ()

This compound lacks a heterocycle but includes a phenylacetoacetate group, making it a β-keto ester. It is widely used as a precursor in organic synthesis (e.g., for arylacetic acids). Compared to thiomorpholine derivatives, its simpler structure offers higher synthetic accessibility but lower target specificity .

Bioactive Ethyl Acetate Extracts

Ethyl acetate fractions from natural products (e.g., clove, turmeric) contain polyphenols and terpenoids ().

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors
This compound (est.) ~215–230 g/mol ~1.5–2.0 1 4–5
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate ~230 g/mol 2.0–2.5 1 5–6
Ethyl 2-(morpholine sulfonyl)acetate 486.6 g/mol 1.8 1 11

Note: Thiomorpholine derivatives balance moderate lipophilicity and hydrogen-bonding capacity, positioning them as versatile intermediates for further functionalization .

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